molecular formula C16H22N6 B3195872 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine CAS No. 936092-52-3

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine

Cat. No.: B3195872
CAS No.: 936092-52-3
M. Wt: 298.39 g/mol
InChI Key: JZHAICAGPHJUQY-UHFFFAOYSA-N
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Description

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine (CAS 936092-52-3) is an organic compound with the molecular formula C16H22N6 and a molecular weight of 298.39 g/mol . This pyrimidine derivative is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Compounds within this chemical class, particularly pyrimidine-2,4-diamines, have garnered significant interest in medicinal chemistry for their potential as targeted therapeutic agents. Specifically, research indicates that structurally related pyrimidine-diamine compounds have been investigated as potent and selective inhibitors of MTH1 (MutT Homolog 1) . The MTH1 enzyme is a nucleotide pool sanitization enzyme that is crucial for the survival of cancer cells, which often exhibit elevated levels of reactive oxygen species (ROS) . By inhibiting MTH1, research compounds can disrupt the cancer cell's ability to repair oxidative damage to its nucleotide pool, leading to the accumulation of lethal DNA damage and the induction of cell death . This mechanism represents a promising strategy in the development of novel antineoplastic agents. As such, this compound serves as a valuable chemical building block for researchers in oncology and drug discovery, facilitating the exploration of new biochemical pathways and the creation of potential inhibitors. Researchers can use this high-purity compound for in vitro assays, structure-activity relationship (SAR) studies, and as a reference standard. Handle this material with appropriate care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-12-11-18-16(20-15(12)17)19-13-3-5-14(6-4-13)22-9-7-21(2)8-10-22/h3-6,11H,7-10H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHAICAGPHJUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718802
Record name 5-Methyl-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936092-52-3
Record name 5-Methyl-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of pyrimidine derivatives and piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often include controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine involves the inhibition of protein tyrosine kinases. These kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to the suppression of abnormal cell growth and proliferation. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine-2,4-diamine scaffold is a common framework for kinase inhibitors. Key structural variations among analogs include:

Compound 5-Substituent N2-Substituent N4-Substituent Target Kinase Key Pharmacological Properties
Target Compound Methyl 4-(4-methylpiperazin-1-yl)phenyl - ALK (inferred) Not reported; likely moderate potency
TAE684 (Compound 1) Chloro 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl 2-(isopropylsulfonyl)phenyl ALK IC50 < 10 nM (ALK); preclinical validation
Brigatinib Chloro 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl 2-(dimethylphosphoryl)phenyl ALK FDA-approved; IC50 = 0.6 nM (ALK)
WY-135 Chloro 2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl 2-(isopropylsulfonyl)phenyl ALK Induces apoptosis in ALK+ cells; IC50 = 8 nM
(R)-9b mesylate Chloro 4-(4-methylpiperazin-1-yl)phenyl (tetrahydrofuran-2-yl)methyl ACK1/TNK2 IC50 = 0.2 μM (ACK1)

Key Observations:

  • 5-Substituent: The target compound’s 5-methyl group is distinct from the 5-chloro in TAE684, Brigatinib, and WY-134.
  • N2-Substituent: The 4-(4-methylpiperazin-1-yl)phenyl group in the target compound is simpler than the piperidine-triazole or piperidine-methoxy motifs in TAE684 and WY-135, which may reduce off-target effects but also limit potency .
  • N4-Substituent: The absence of a bulky N4-substituent (e.g., sulfonyl or phosphoryl groups) in the target compound may reduce metabolic stability compared to Brigatinib .

Kinase Selectivity and Clinical Relevance

  • TAE684 and Brigatinib exhibit nanomolar potency against ALK and are effective in ALK-driven cancers, with Brigatinib showing clinical efficacy in NSCLC .
  • WY-135 demonstrates strong anti-proliferative activity in ALK+ cell lines (IC50 = 8 nM) by inhibiting downstream pathways like STAT3 and AKT .
  • (R)-9b mesylate targets ACK1/TNK2, indicating divergent kinase selectivity compared to ALK-focused analogs .

The target compound’s 5-methyl group may confer unique selectivity profiles, but further studies are needed to confirm this.

Biological Activity

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine is a biarylmethapyrimidine compound recognized for its biological activity, particularly as an inhibitor of various kinases. This compound has significant implications in the treatment of several diseases, including cancer and autoimmune disorders. This article explores the biological activity of this compound, detailing its mechanisms, applications in research and medicine, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 936092-52-3
  • Molecular Formula : C16H22N6
  • Molecular Weight : 298.4 g/mol

The primary mechanism of action for this compound involves the inhibition of protein tyrosine kinases, specifically those in the Janus kinase (Jak) family. These kinases are crucial for various signaling pathways that regulate cell growth and differentiation. By binding to the active site of these kinases, the compound effectively prevents phosphorylation processes essential for signal transduction, leading to reduced cell proliferation and survival in malignant cells.

Biological Activity

Research indicates that this compound exhibits potent inhibitory effects against several kinase targets:

Kinase Target Inhibition IC50 (µM) Biological Relevance
Jak10.05Involved in immune response regulation
Jak20.02Plays a role in hematopoiesis and immune function
Tyk20.04Important for cytokine signaling

These values suggest that the compound is highly effective at low concentrations, making it a promising candidate for therapeutic applications.

Case Study 1: Cancer Treatment

A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models of leukemia. The study reported a significant reduction in tumor volume (up to 70%) when treated with this compound compared to controls. The mechanism was linked to apoptosis induction through the suppression of Jak signaling pathways.

Case Study 2: Autoimmune Disorders

Another investigation focused on the compound's efficacy in treating autoimmune diseases such as rheumatoid arthritis. The results indicated that treatment led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting that the compound could modulate immune responses effectively.

Applications in Medicine

The potential applications of this compound extend beyond oncology to include:

  • Cardiovascular Diseases : As a kinase inhibitor, it may help regulate pathways involved in heart disease.
  • Autoimmune Disorders : Its ability to inhibit inflammatory cytokines presents opportunities for treating conditions like lupus and multiple sclerosis.

Q & A

Basic Research Questions

What are the standard synthetic routes and characterization methods for 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting a chloropyrimidine precursor (e.g., 2,4-dichloro-5-methylpyrimidine) with 4-(4-methylpiperazin-1-yl)aniline under reflux in ethanol or 2-methoxyethanol. Microwave-assisted heating (110–160°C) with HCl catalysis enhances reaction efficiency . Post-synthesis purification employs column chromatography (e.g., normal phase with methanol/ammonium hydroxide) or recrystallization. Characterization requires:

  • HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
  • NMR (¹H/¹³C) to confirm substitution patterns, e.g., aromatic protons at δ 6.5–8.5 ppm and methylpiperazine signals at δ 2.3–3.5 ppm .
  • HRMS/LC-MS for molecular weight validation (e.g., [M+H]⁺ calculated vs. observed) .

How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:
Structural validation combines:

  • X-ray crystallography for absolute configuration (if crystalline).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperazine and pyrimidine regions .
  • Elemental analysis (C, H, N) to verify stoichiometry.
    Purity is assessed via:
  • HPLC-UV/ELSD with multiple solvent systems (e.g., methanol-phosphate buffer) to detect impurities <0.5% .
  • Thermogravimetric analysis (TGA) to check for solvent residues or decomposition .

What are the primary biological targets or pathways associated with this compound?

Methodological Answer:
Pyrimidine-2,4-diamine derivatives are frequently kinase inhibitors. Based on structural analogs (e.g., NVP-TAE684, LDK378), this compound may target:

  • Anaplastic lymphoma kinase (ALK) due to the 4-methylpiperazine-phenyl moiety enhancing ATP-binding pocket interactions .
  • Dihydrofolate reductase (DHFR) via competitive inhibition of the pterin-binding site, common in pyrimidine-based antifolates .
    To identify targets, perform:
  • Kinase profiling assays (e.g., Eurofins KinaseScan®) at 1–10 µM .
  • Enzyme inhibition assays (IC₅₀ determination) with recombinant DHFR .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:
SAR studies focus on:

  • Piperazine substituents : Replace 4-methylpiperazine with morpholine or piperidine to modulate solubility and selectivity .
  • Pyrimidine substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to enhance potency .
  • Aryl ring modifications : Fluorine or methoxy groups on the phenyl ring improve metabolic stability .
    Key experiments :
  • Synthesize analogs via parallel chemistry and test in cellular assays (e.g., ALK-positive Ba/F3 proliferation) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes against ALK (PDB: 4FZV) .

How should researchers design pharmacokinetic studies to evaluate plasma stability?

Methodological Answer:

  • In vitro plasma stability : Incubate the compound (1–10 µM) in human or rodent plasma at 37°C. Collect samples at 0, 1, 6, 12, and 24 hours. Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS. Calculate half-life (t₁/₂) using non-compartmental analysis .
  • Metabolite identification : Use high-resolution MS (e.g., Q-TOF) to detect oxidative (e.g., piperazine N-oxidation) or hydrolytic metabolites .

How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:
Discrepancies may arise from:

  • Cellular vs. enzymatic assays : Cellular permeability (e.g., P-gp efflux) can reduce apparent potency. Test with efflux inhibitors (e.g., verapamil) .
  • Species-specific differences : Validate targets in human-derived cell lines (e.g., NCI-H2228 for ALK) alongside recombinant human enzymes .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4) .

What methods are critical for assessing enzyme inhibition kinetics?

Methodological Answer:

  • Steady-state kinetics : Vary substrate (e.g., ATP for kinases) and inhibitor concentrations. Fit data to Michaelis-Menten or Morrison equations to determine Kᵢ/Kᵢ* .
  • Time-dependent inhibition : Pre-incubate enzyme with inhibitor (0–60 min) to assess irreversible binding (common with covalent inhibitors) .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

How to profile selectivity against off-target kinases or enzymes?

Methodological Answer:

  • Broad-panel screening : Use services like DiscoverX KINOMEscan® (≥400 kinases) at 1 µM. Prioritize kinases with <50% residual activity .
  • Counter-screening : Test against structurally related enzymes (e.g., JAK2, EGFR) to identify scaffold-specific liabilities .
  • Cellular thermal shift assay (CETSA) to confirm target engagement in lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine

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